1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of multiple methoxy groups and a benzoyl group attached to the isoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate typically involves several key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitumor, antiviral, and antimalarial agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell division and DNA replication, leading to cytotoxic effects.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its potential antitumor activity.
Comparison with Similar Compounds
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives:
Similar Compounds: 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, 3,4-dimethoxybenzoyl derivatives.
Uniqueness: The presence of multiple methoxy groups and a benzoyl group makes it unique in terms of its chemical reactivity and potential biological activities.
Conclusion
Ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure and reactivity make it a valuable intermediate for the development of new pharmacologically active molecules and materials.
Properties
Molecular Formula |
C23H23NO7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23NO7/c1-6-31-23(26)16-9-14-11-19(29-4)20(30-5)12-15(14)21(24-16)22(25)13-7-8-17(27-2)18(10-13)28-3/h7-12H,6H2,1-5H3 |
InChI Key |
MKZUTKFAUNOJFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)C(=O)C3=CC(=C(C=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.